molecular formula C7H13NS B8270513 1-Azabicyclo[2.2.2]octane-3-thiol CAS No. 4595-82-8

1-Azabicyclo[2.2.2]octane-3-thiol

Cat. No.: B8270513
CAS No.: 4595-82-8
M. Wt: 143.25 g/mol
InChI Key: GITGGQFTECFEHQ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-3-thiol is a useful research compound. Its molecular formula is C7H13NS and its molecular weight is 143.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

4595-82-8

Molecular Formula

C7H13NS

Molecular Weight

143.25 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octane-3-thiol

InChI

InChI=1S/C7H13NS/c9-7-5-8-3-1-6(7)2-4-8/h6-7,9H,1-5H2

InChI Key

GITGGQFTECFEHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)S

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methylate (0.5 g) is added to a solution of 3-(acetylthio)quinuclidine (14.5 g) in methanol (150 cc). The reaction mixture is then heated under reflux for 1 hour. Sodium methylate (0.5 g) is added again and the mixture is then heated under reflux for 2 hours. The reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa) at 40° C. Distilled water (40 cc) is added to the residue obtained, followed by acetic acid (approximately 1 cc) to obtain a pH in the region of 8. The mixture obtained is extracted with methylene chloride (3×20 cc). The combined organic phases are dried over sodium sulphate, filtered and then concentrated to dryness under reduced pressure (2.7 kPa) at 30° C. The brown oil obtained is distilled under reduced pressure (920 Pa); the fraction distilling at about 94° C. is collected. 3-Mercaptoquinuclidine (2.8 g) is thereby obtained.
Name
Sodium methylate
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
3-(acetylthio)quinuclidine
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Sodium methylate
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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